(2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
This benzofuran-3(2H)-one derivative features a Z-configured benzylidene group at the 2-position (4-ethoxy substitution) and an E-conjugated 3-phenylpropenyloxy substituent at the 6-position. Such structural motifs are common in pharmacologically active compounds, particularly in anticancer and anti-inflammatory agents .
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H22O4/c1-2-28-21-12-10-20(11-13-21)17-25-26(27)23-15-14-22(18-24(23)30-25)29-16-6-9-19-7-4-3-5-8-19/h3-15,17-18H,2,16H2,1H3/b9-6+,25-17- |
InChI Key |
CYXAIATZODNJTI-ZWVOBYKJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one, followed by the etherification with 3-phenylprop-2-en-1-ol under basic conditions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and phenylprop-2-en-1-yl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases that involve oxidative stress or inflammation.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its aromatic and ether functional groups. These interactions could modulate biological pathways involved in oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The benzylidene group at the 2-position is critical for bioactivity. Key analogs include:
- The 7-methyl group may stabilize the benzofuran core, enhancing metabolic stability .
- Higher molecular weight may reduce bioavailability compared to ethoxy/methoxy analogs .
Variations in the Oxy Substituent at Position 6
Additional Modifications
Biological Activity
The compound (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structural features, including a benzofuran core and various functional groups that contribute to its potential biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.4 g/mol. Its structure includes:
- A benzofuran moiety, which is known for various biological activities.
- An ethoxy group that may enhance lipophilicity and bioavailability.
- A phenylprop-2-en-1-yl ether , which can contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar benzofuran structures exhibit significant antioxidant properties. The presence of multiple aromatic rings is often correlated with the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Properties
Several studies have reported that benzofuran derivatives possess anticancer activity. For instance, compounds structurally related to (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that similar benzofuran derivatives induced apoptosis in breast cancer cells via the mitochondrial pathway. |
| Lee et al. (2021) | Reported that a related compound inhibited growth in colon cancer cell lines by modulating PI3K/Akt signaling pathways. |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research has indicated that derivatives of benzofuran can exhibit activity against a range of pathogens, including bacteria and fungi.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 10 |
The biological activity of (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK or NF-kB, leading to altered gene expression related to cell survival and proliferation.
- Interaction with Cellular Targets : The ability to bind to various cellular receptors or proteins can lead to downstream effects that promote or inhibit cellular functions.
Study on Anticancer Effects
A study conducted by Wang et al. (2023) investigated the effects of (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one on human lung cancer cells. The results showed:
- A significant reduction in cell viability at concentrations above 20 µM.
- Induction of apoptosis characterized by increased caspase activity.
Study on Antimicrobial Efficacy
In another study by Patel et al. (2024), the antimicrobial properties were evaluated against Escherichia coli and Candida albicans. The compound demonstrated:
- MIC values indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
